(3-(Diethylcarbamoyl)-5-nitrophenyl)boronic acid
Overview
Description
(3-(Diethylcarbamoyl)-5-nitrophenyl)boronic acid is a boronic acid derivative characterized by the presence of a nitro group and a diethylcarbamoyl group attached to the phenyl ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis:
Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: The nitro group can undergo oxidation to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, leading to the formation of different derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming biaryl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reducing agents include iron and hydrogen gas.
Substitution: Palladium catalysts are often used in Suzuki-Miyaura reactions.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amines, hydrazines.
Substitution: Biaryl compounds, heterocycles.
Scientific Research Applications
(3-(Diethylcarbamoyl)-5-nitrophenyl)boronic acid finds applications in various scientific fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be employed in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the manufacture of advanced materials and polymers.
Mechanism of Action
The mechanism by which (3-(Diethylcarbamoyl)-5-nitrophenyl)boronic acid exerts its effects involves its ability to form stable complexes with various biological targets. The boronic acid group can interact with enzymes and receptors, modulating their activity. The nitro group can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the nitro and diethylcarbamoyl groups.
Nitrophenylboronic Acid: Lacks the diethylcarbamoyl group.
Diethylcarbamoylbenzene: Lacks the boronic acid group.
Uniqueness: (3-(Diethylcarbamoyl)-5-nitrophenyl)boronic acid is unique due to the combination of the nitro group, diethylcarbamoyl group, and boronic acid group, which provides it with distinct chemical properties and reactivity compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
Properties
IUPAC Name |
[3-(diethylcarbamoyl)-5-nitrophenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BN2O5/c1-3-13(4-2)11(15)8-5-9(12(16)17)7-10(6-8)14(18)19/h5-7,16-17H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSTYJYXCIVGHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N(CC)CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657444 | |
Record name | [3-(Diethylcarbamoyl)-5-nitrophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871332-82-0 | |
Record name | [3-(Diethylcarbamoyl)-5-nitrophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.